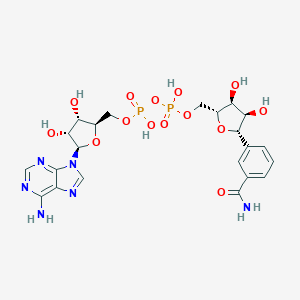

Benzamide adenine nucleotide

Vue d'ensemble

Description

Benzamide adenine nucleotide is a synthetic compound that combines the structural features of benzamide and adenine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and molecular biology. This compound is known for its ability to interact with enzymes and nucleic acids, making it a valuable tool in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzamide adenine nucleotide typically involves the conjugation of benzamide and adenine through a series of chemical reactions. One common method involves the use of hydrophilic and hydrophobic spacers to link the two molecules. For example, triethylene glycol and alkyl chains of various lengths can be used as linkers . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the conjugation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems and high-throughput techniques. Ion-exchange chromatography is often employed for the purification of the final product . This method ensures the removal of impurities and yields a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Benzamide adenine nucleotide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Applications De Recherche Scientifique

Benzamide adenine nucleotide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study nucleic acid interactions and enzyme kinetics.

Biology: The compound is employed in studies involving DNA and RNA binding, as well as protein-nucleic acid interactions.

Mécanisme D'action

The mechanism of action of benzamide adenine nucleotide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. One notable target is poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This compound acts as an NAD+ analog, binding to the catalytic domain of PARP and inhibiting its activity. This inhibition prevents the formation of poly(ADP-ribose) chains, thereby blocking DNA repair processes and leading to cell death in certain contexts .

Comparaison Avec Des Composés Similaires

Benzamide adenine nucleotide can be compared with other similar compounds, such as:

Nicotinamide adenine dinucleotide (NAD+): Both compounds act as analogs of NAD+ and interact with PARP, but this compound has unique structural features that confer distinct properties.

Diadenosine polyphosphates: These compounds also contain adenine and exhibit similar biological activities, but their phosphate chain lengths and specific interactions differ.

Activité Biologique

Benzamide adenine nucleotide (Bz-ADN) is a synthetic compound that has garnered attention in various scientific domains, particularly in biochemistry and pharmacology. Its structural integration of benzamide and adenine allows it to interact effectively with enzymes and nucleic acids, making it a valuable research tool. This article explores the biological activities of Bz-ADN, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

Bz-ADN has a molecular weight of approximately 662.4 g/mol and is characterized by its unique ability to function as a non-hydrolyzable analog of nicotinamide adenine dinucleotide (NAD+). This structural similarity enables it to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms, thereby influencing cellular responses to DNA damage.

- Inhibition of PARP : Bz-ADN serves as an inhibitor of PARP by blocking its binding sites, which is crucial for its role in DNA repair pathways. This inhibition can lead to enhanced cellular sensitivity to DNA-damaging agents, providing a potential therapeutic avenue in cancer treatment .

- Impact on Inosine Monophosphate Dehydrogenase (IMPDH) : Research indicates that Bz-ADN also inhibits both type I and type II IMPDH. This inhibition is significant as it affects the de novo synthesis pathway of purines, which is vital for cell proliferation.

- Modulation of Enzymatic Activities : Interaction studies have shown that Bz-ADN can alter the dynamics of PARP-1 upon binding, enhancing the enzyme's affinity for DNA damage sites. This interaction underscores its potential role in developing targeted therapies that exploit these mechanisms.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of Bz-ADN, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nicotinamide adenine dinucleotide (NAD+) | Contains adenine and two phosphate groups | Essential coenzyme in redox reactions |

| Diadenosine polyphosphates | Contains two adenosines linked by phosphate | Involved in energy transfer processes |

| Cytokinins | Purine derivatives involved in plant growth | Primarily regulates plant growth rather than DNA repair |

Bz-ADN stands out due to its specific inhibition of PARP and unique structural features that differentiate it from other compounds with similar components.

Study 1: Antiproliferative Activity

A study demonstrated that benzamide derivatives, including Bz-ADN, exhibited antiproliferative activity by inhibiting IMPDH. The findings indicated that modifications to the benzamide structure could enhance biological activity, suggesting a pathway for developing more potent therapeutic agents .

Study 2: Antiviral Properties

Another investigation focused on benzamide derivatives' potential as antiviral agents against hepatitis B virus (HBV). Certain derivatives were found to significantly reduce cytoplasmic HBV DNA levels by promoting empty capsid formation through specific interactions with HBV core proteins. This highlights the versatility of benzamide derivatives in targeting viral assembly processes .

Study 3: Mechanistic Insights

Research into the mechanism by which Bz-ADN affects cellular pathways revealed that it reduces NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK). This reduction destabilizes dihydrofolate reductase (DHFR), suggesting a novel approach for downregulating DHFR activity and inhibiting cell growth .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylphenyl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKKJJHKTPALEK-RACQCECLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166119 | |

| Record name | Benzamide adenine nucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156724-91-3 | |

| Record name | Benzamide adenine nucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156724913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide adenine nucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.